Substrate Affinity for Diguanidinobutanase: C6 Spacer Optimizes Enzyme Kinetics Versus C3–C8 Homologs
The enzyme diguanidinobutanase (EC 3.5.3.20) from Pseudomonas putida displays a pronounced substrate preference for 1,6-diguanidinohexane as a function of methylene spacer length. In comparative kinetic assays, 1,6-diguanidinohexane exhibits a Km (Michaelis constant) of 0.24 mM, which is lower than any other linear diguanidinoalkane tested, including 1,3-diguanidinopropane (0.91 mM), 1,4-diguanidinobutane (0.65–0.7 mM), 1,5-diguanidinopentane (0.33 mM), 1,7-diguanidinoheptane (0.23 mM), and 1,8-diguanidinooctane (2.5 mM) [1].
| Evidence Dimension | Enzyme kinetic parameter (Km, mM) across homologous substrate series |
|---|---|
| Target Compound Data | 0.24 mM (for 1,6-diguanidinohexane) |
| Comparator Or Baseline | 1,3-diguanidinopropane (0.91 mM), 1,4-diguanidinobutane (0.65–0.7 mM), 1,5-diguanidinopentane (0.33 mM), 1,7-diguanidinoheptane (0.23 mM), 1,8-diguanidinooctane (2.5 mM) |
| Quantified Difference | Km is 3.8-fold lower than for 1,3-diguanidinopropane and 10.4-fold lower than for 1,8-diguanidinooctane |
| Conditions | In vitro enzymatic assay using purified diguanidinobutanase from Pseudomonas putida at optimal pH and temperature |
Why This Matters
Procurement of the incorrect chain-length analog will introduce a quantifiable error in substrate conversion rate calculations, invalidating enzyme kinetic studies that rely on the C6 spacer for optimal active-site fit.
- [1] BRENDA Enzyme Database. (n.d.). Information on EC 3.5.3.20 - diguanidinobutanase. Retrieved from https://www.brenda-enzymes.org/enzyme.php?ecno=3.5.3.20 View Source
